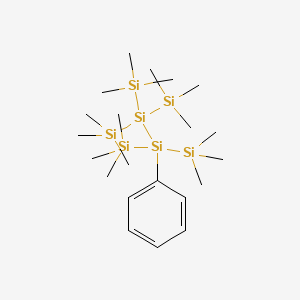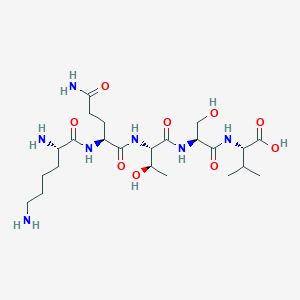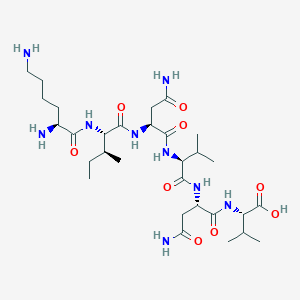![molecular formula C11H17NO3 B14252409 3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione CAS No. 259219-02-8](/img/structure/B14252409.png)
3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanone with a suitable amine to form the pyrrolidine ring, followed by functionalization to introduce the hydroxy and cyclohexyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Wissenschaftliche Forschungsanwendungen
3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Uniqueness
What sets 3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione apart from these similar compounds is the presence of the cyclohexyl(hydroxy)methyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s biological activity and make it a valuable scaffold for drug discovery .
Eigenschaften
CAS-Nummer |
259219-02-8 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-[cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H17NO3/c13-9-6-8(11(15)12-9)10(14)7-4-2-1-3-5-7/h7-8,10,14H,1-6H2,(H,12,13,15) |
InChI-Schlüssel |
ZFCJRCNLPHJECT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2CC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)







![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)



